molecular formula C14H19N3O2 B13874194 Benzonitrile, 5-(butylpropylamino)-2-nitro- CAS No. 821776-59-4

Benzonitrile, 5-(butylpropylamino)-2-nitro-

Cat. No.: B13874194
CAS No.: 821776-59-4
M. Wt: 261.32 g/mol
InChI Key: JONYVHOOQCIJPO-UHFFFAOYSA-N
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Description

Benzonitrile, 5-(butylpropylamino)-2-nitro- is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a benzonitrile core substituted with a butylpropylamino group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 5-(butylpropylamino)-2-nitro- can be achieved through several methods. One common approach involves the nitration of benzonitrile followed by the introduction of the butylpropylamino group. The nitration can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring.

The subsequent introduction of the butylpropylamino group can be achieved through nucleophilic substitution reactions. For example, the nitrobenzonitrile can be reacted with butylpropylamine in the presence of a suitable base, such as sodium hydroxide, under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of benzonitrile, 5-(butylpropylamino)-2-nitro- typically involves large-scale nitration and amination processes. The nitration step is carefully controlled to ensure high yields and selectivity, while the amination step may utilize continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 5-(butylpropylamino)-2-nitro- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent, room temperature.

    Substitution: Halogenating agents (e.g., chlorine gas), sulfuric acid, elevated temperatures.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide, reflux conditions.

Major Products

    Reduction: 5-(butylpropylamino)-2-aminobenzonitrile.

    Substitution: Halogenated or sulfonated derivatives of benzonitrile.

    Hydrolysis: 5-(butylpropylamino)-2-nitrobenzoic acid or 5-(butylpropylamino)-2-nitrobenzamide.

Scientific Research Applications

Benzonitrile, 5-(butylpropylamino)-2-nitro- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of benzonitrile, 5-(butylpropylamino)-2-nitro- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components. The butylpropylamino group can enhance the compound’s binding affinity to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile, 5-(methylamino)-2-nitro-: Similar structure but with a methylamino group instead of a butylpropylamino group.

    Benzonitrile, 5-(ethylamino)-2-nitro-: Similar structure but with an ethylamino group instead of a butylpropylamino group.

    Benzonitrile, 5-(propylamino)-2-nitro-: Similar structure but with a propylamino group instead of a butylpropylamino group.

Uniqueness

Benzonitrile, 5-(butylpropylamino)-2-nitro- is unique due to the presence of the butylpropylamino group, which can impart distinct chemical and physical properties compared to its analogs

Properties

CAS No.

821776-59-4

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

5-[butyl(propyl)amino]-2-nitrobenzonitrile

InChI

InChI=1S/C14H19N3O2/c1-3-5-9-16(8-4-2)13-6-7-14(17(18)19)12(10-13)11-15/h6-7,10H,3-5,8-9H2,1-2H3

InChI Key

JONYVHOOQCIJPO-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCC)C1=CC(=C(C=C1)[N+](=O)[O-])C#N

Origin of Product

United States

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